1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine
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Overview
Description
1-(3,5-Dimethoxybenzyl)-4-(2-furylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3,5-dimethoxybenzyl group and a 2-furylmethyl group
Preparation Methods
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzyl chloride and 2-furylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up the reaction, and employing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(3,5-Dimethoxybenzyl)-4-(2-furylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperazine ring or the aromatic rings.
Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(3,5-Dimethoxybenzyl)-4-(2-furylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and receptor interactions.
Chemical Research: The compound serves as a building block in the synthesis of more complex molecules for chemical research and development.
Industrial Applications: It may be explored for its potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3,5-Dimethoxybenzyl)-4-(2-furylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(3,4-Methylenedioxybenzyl)piperazine: Studied for its potential psychoactive effects.
1-(2-Furylmethyl)piperazine: Similar in structure but lacks the 3,5-dimethoxybenzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine is a synthetic derivative of piperazine, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by a piperazine ring linked to a dimethoxybenzyl group and a furylmethyl moiety. The presence of these functional groups is believed to contribute to its biological activity.
Molecular Formula
- C : 20
- H : 24
- N : 2
- O : 2
Molecular Weight
- Approximately 332.5 g/mol.
Antimicrobial Properties
Research indicates that piperazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 10-20 µg/mL against these pathogens .
Neuropharmacological Effects
Piperazine derivatives have been investigated for their neuropharmacological properties, particularly in the context of neurological disorders. The interaction of these compounds with neurotransmitter systems may offer therapeutic benefits in conditions such as anxiety and depression. The compound's ability to modulate receptor activity could position it as a candidate for further exploration in neuropharmacology .
The biological activity of this compound is thought to involve multiple mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and anxiety.
- Enzyme Interaction : Similar compounds have been shown to interact with enzymes involved in cellular signaling and proliferation, such as RNA helicases and kinases .
- Antimicrobial Mechanism : The precise mechanism by which piperazine derivatives exert antimicrobial effects often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Study on Anticancer Activity
A study published in PubMed examined RX-5902's effects on cancer cell lines. The findings demonstrated that treatment led to downregulation of genes associated with the β-catenin pathway, indicating a potential mechanism for its anticancer properties .
Antimicrobial Evaluation
In vitro studies have evaluated the antimicrobial efficacy of similar piperazine derivatives against clinical isolates. Compounds were tested against MRSA strains, revealing significant antibacterial activity with promising MIC values .
Neuropharmacological Assessment
A recent investigation into piperazine derivatives indicated their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline . This suggests that compounds like this compound may also possess neuroprotective effects.
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-21-17-10-15(11-18(12-17)22-2)13-19-5-7-20(8-6-19)14-16-4-3-9-23-16/h3-4,9-12H,5-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDDASNOGQLURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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